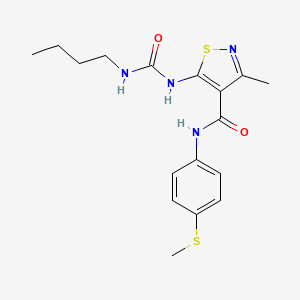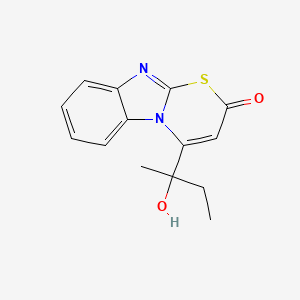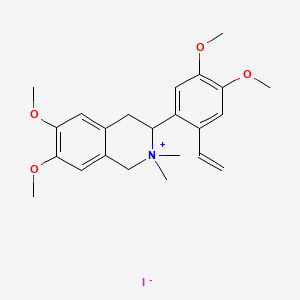
Isoquinolinium, 1,2,3,4-tetrahydro-6,7-dimethoxy-2,2-dimethyl-3-(2-ethenyl-4,5-dimethoxyphenyl)-, iodide, (+-)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isoquinolinium, 1,2,3,4-tetrahydro-6,7-dimethoxy-2,2-dimethyl-3-(2-ethenyl-4,5-dimethoxyphenyl)-, iodide, (±)- is a complex organic compound with a unique structure. It belongs to the class of isoquinolinium compounds, which are known for their diverse biological activities and applications in various fields of science and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isoquinolinium, 1,2,3,4-tetrahydro-6,7-dimethoxy-2,2-dimethyl-3-(2-ethenyl-4,5-dimethoxyphenyl)-, iodide, (±)- typically involves multi-step organic reactions. The process begins with the preparation of the isoquinoline core, followed by the introduction of the dimethoxy and ethenyl groups. The final step involves the quaternization of the nitrogen atom with an iodide source to form the isoquinolinium iodide salt.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently. The process is scaled up from laboratory synthesis to industrial production by maintaining stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Isoquinolinium, 1,2,3,4-tetrahydro-6,7-dimethoxy-2,2-dimethyl-3-(2-ethenyl-4,5-dimethoxyphenyl)-, iodide, (±)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups attached to the isoquinoline core.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific pH, temperature, and solvent systems.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different isoquinolinium derivatives, while substitution reactions can introduce new functional groups to the molecule.
Scientific Research Applications
Isoquinolinium, 1,2,3,4-tetrahydro-6,7-dimethoxy-2,2-dimethyl-3-(2-ethenyl-4,5-dimethoxyphenyl)-, iodide, (±)- has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Isoquinolinium, 1,2,3,4-tetrahydro-6,7-dimethoxy-2,2-dimethyl-3-(2-ethenyl-4,5-dimethoxyphenyl)-, iodide, (±)- involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other isoquinolinium derivatives with different substituents on the isoquinoline core. Examples include:
- Isoquinolinium, 1,2,3,4-tetrahydro-6,7-dimethoxy-2,2-dimethyl-3-(2-ethenylphenyl)-, iodide
- Isoquinolinium, 1,2,3,4-tetrahydro-6,7-dimethoxy-2,2-dimethyl-3-(4,5-dimethoxyphenyl)-, iodide
Uniqueness
The uniqueness of Isoquinolinium, 1,2,3,4-tetrahydro-6,7-dimethoxy-2,2-dimethyl-3-(2-ethenyl-4,5-dimethoxyphenyl)-, iodide, (±)- lies in its specific structural features, such as the presence of both dimethoxy and ethenyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
119952-73-7 |
|---|---|
Molecular Formula |
C23H30INO4 |
Molecular Weight |
511.4 g/mol |
IUPAC Name |
3-(2-ethenyl-4,5-dimethoxyphenyl)-6,7-dimethoxy-2,2-dimethyl-3,4-dihydro-1H-isoquinolin-2-ium;iodide |
InChI |
InChI=1S/C23H30NO4.HI/c1-8-15-10-20(25-4)23(28-7)13-18(15)19-9-16-11-21(26-5)22(27-6)12-17(16)14-24(19,2)3;/h8,10-13,19H,1,9,14H2,2-7H3;1H/q+1;/p-1 |
InChI Key |
SYPBSYDBHPSDMA-UHFFFAOYSA-M |
Canonical SMILES |
C[N+]1(CC2=CC(=C(C=C2CC1C3=CC(=C(C=C3C=C)OC)OC)OC)OC)C.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


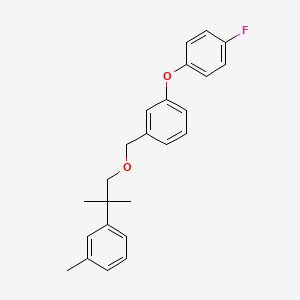
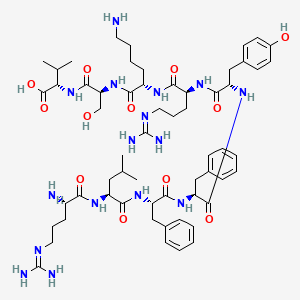
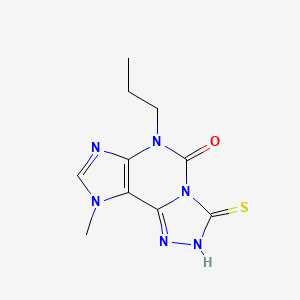
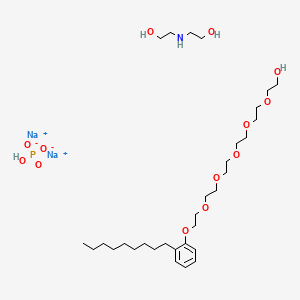
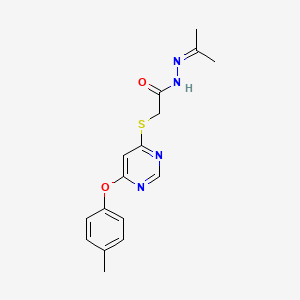

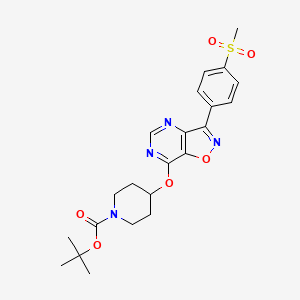
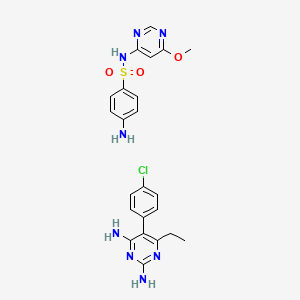
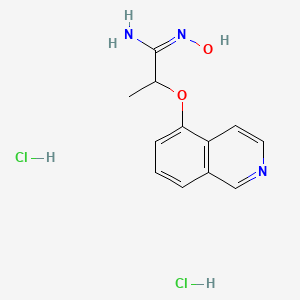
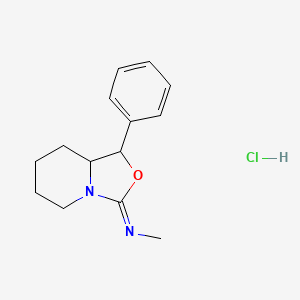
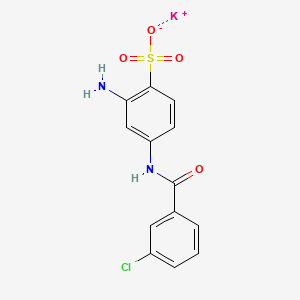
![4'-(furan-3-yl)-4'a,10'a-dimethyl-8'-propan-2-ylspiro[2H-pyran-3,7'-4,5,6,6a-tetrahydrobenzo[f]isochromene]-2',6,10'-trione](/img/structure/B12771697.png)
